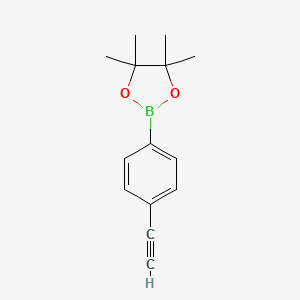

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNTFMVZVIASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725453 | |

| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034287-04-1 | |

| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides a comprehensive technical overview of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent crucial in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document will delve into its synthesis, purification, core applications, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Bridge Between Boron Chemistry and Alkyne Scaffolds

This compound is a key organic building block that marries two highly valuable functionalities: a terminal alkyne (the ethynyl group) and a boronic acid pinacol ester. This unique structure allows for sequential, orthogonal cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.

The boronic ester moiety serves as a stable, easily handled precursor to a boronic acid, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The terminal alkyne, on the other hand, is a gateway to Sonogashira couplings, click chemistry, and other alkyne-based transformations.[2][3] This dual reactivity is paramount in drug discovery, where the rapid assembly of diverse molecular libraries is essential for identifying novel therapeutic agents.[4][5][6] The incorporation of boron in medicinal chemistry is a rapidly growing field, with FDA-approved drugs like Bortezomib (Velcade®) validating the utility of organoboron compounds.[4][5][6]

Core Compound Specifications

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1034287-04-1 | [7] |

| Molecular Formula | C₁₄H₁₇BO₂ | [7] |

| Molecular Weight | 228.10 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Appearance | Typically a solid |

Synthesis and Purification: From Precursor to High-Purity Reagent

The synthesis of this compound is most commonly achieved via a Miyaura borylation reaction, starting from a halogenated phenylacetylene precursor. The causality behind this choice lies in the high functional group tolerance and generally high yields of this palladium-catalyzed reaction.

Logical Flow of Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Building Block in Modern Synthesis

This guide provides an in-depth technical overview of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind its applications and the logic of its synthetic utility. We will explore its fundamental properties, synthesis, characterization, and core applications, with a focus on field-proven insights and robust experimental design.

Core Concepts: Understanding the Reagent's Significance

This compound is a bifunctional organic compound that has gained prominence as a versatile building block. Its structure is unique, featuring two key reactive sites: a terminal alkyne (ethynyl group) and a boronic acid pinacol ester. This duality is the cornerstone of its utility.

-

The boronic acid pinacol ester moiety is a stable, easily handled precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

-

The ethynyl group serves as a second reactive handle, amenable to a host of transformations such as Sonogashira couplings, "click" chemistry (cycloadditions), and hydrogenation.

This orthogonal reactivity enables chemists to perform sequential, selective modifications, making it an invaluable tool for constructing the complex biaryl and conjugated molecular frameworks frequently found in pharmaceuticals, agrochemicals, and advanced organic materials.[1]

Physicochemical and Structural Data

A clear understanding of a reagent's physical properties is critical for its effective use and storage. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₄H₁₇BO₂ | [3] |

| Molecular Weight | 228.10 g/mol | [3][4] |

| CAS Number | 1034287-04-1 | [3] |

| Appearance | Typically a white to off-white solid | --- |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM) | --- |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.87!"]; C4 [label="C", pos="3,0.87!"]; C5 [label="C", pos="3.5,-0.43!"]; C6 [label="C", pos="2.5,-1.3!"]; C7 [label="C", pos="1.5,-1.3!"]; H1 [label="H", pos="-0.8,0!"]; B1 [label="B", pos="5,-0.43!"]; O1 [label="O", pos="5.8,0.5!"]; O2 [label="O", pos="5.8,-1.36!"]; C8 [label="C", pos="7,0.2!"]; C9 [label="C", pos="7,-1.06!"]; C10 [label="CH₃", pos="7.3,1.2!"]; C11 [label="CH₃", pos="7.9,-0.3!"]; C12 [label="CH₃", pos="7.9,-1.56!"]; C13 [label="CH₃", pos="7.3,-2.06!"];

// Define bonds C1 -- C2 [label="≡"]; C1 -- H1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3; C5 -- B1; B1 -- O1; B1 -- O2; O1 -- C8; O2 -- C9; C8 -- C9; C8 -- C10; C8 -- C11; C9 -- C12; C9 -- C13;

// Benzene ring double bonds node [shape=none, label=""]; p1 [pos="2.4,0.2!"]; p2 [pos="3.3,-0.7!"]; p3 [pos="1.9,-0.9!"]; C3--p1; p1--C4; C5--p2; p2--C6; C7--p3; p3--C3; }

Caption: Chemical structure of the title compound.

Synthesis and Quality Control: A Self-Validating Approach

The reliable synthesis and rigorous characterization of starting materials are paramount for reproducible research. A common and robust method for preparing pinacol boronate esters is through the esterification of the corresponding boronic acid with pinacol.

Caption: General workflow for synthesis and purification.

Exemplary Synthetic Protocol

This protocol describes a self-validating system where successful synthesis is confirmed by straightforward analytical methods.

-

Reaction Setup: To a stirred suspension of 4-ethynylphenylboronic acid (1.0 eq) in acetonitrile (approx. 0.5 M), add pinacol (1.05 eq) in a single portion at room temperature.[5]

-

Causality Check: The use of a slight excess of pinacol helps drive the esterification equilibrium towards the product. Acetonitrile is an effective solvent that is easily removed. The reaction is typically an equilibrium process; the removal of water, a byproduct, also drives the reaction forward.

-

Monitoring: Stir the mixture for 1.5-2 hours. The reaction progress can be monitored by TLC or by observing the dissolution of the starting boronic acid to form a clear solution.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This yields the crude product, often as a solid.

-

Purification & Validation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. The purity and identity of the final product must be validated.

-

¹H NMR: Expect to see a singlet for the 12 methyl protons of the pinacol group around 1.3 ppm, a singlet for the acetylenic proton around 3.1 ppm, and characteristic doublets for the aromatic protons.

-

¹¹B NMR: This is a crucial validation step. The sp²-hybridized boron in a pinacol boronate ester typically gives a single, relatively broad peak in the range of 20-35 ppm.[6] This confirms the formation of the dioxaborolane ring.[7][8][9]

-

Mass Spectrometry: To confirm the molecular weight.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronate ester and an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern drug discovery for building molecular complexity.[2][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

-

Reagent Preparation (Self-Validation): Ensure all reagents are pure and solvents are appropriately degassed. Oxygen can deactivate the palladium catalyst.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Causality of Components:

-

Boronate Ester (Excess): Using a slight excess ensures complete consumption of the potentially more valuable aryl halide.

-

Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.

-

Base: Crucial for activating the boronate ester by forming a more nucleophilic borate complex, which facilitates the key transmetalation step.

-

Solvent: A mixture like Dioxane/Water or Toluene/Water is common. Water is often necessary for the base to be effective and can accelerate the reaction.

-

-

Execution: Add the degassed solvent system via syringe. Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours.

-

Monitoring: Track the disappearance of the starting materials via TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification and Validation: Purify the crude residue by column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm the structure and purity, validating the successful C-C bond formation.

Advanced Applications in Drug Discovery

The true power of this reagent in a drug development context lies in its ability to facilitate late-stage functionalization and diversity-oriented synthesis.[1] The ethynyl group can be used post-coupling to introduce a wide variety of functionalities, rapidly generating a library of analogues from a common intermediate for structure-activity relationship (SAR) studies. This is a highly efficient strategy in modern medicinal chemistry. Boron-containing compounds themselves, including boronic acids and their derivatives, have found direct applications as pharmaceuticals, with drugs like Bortezomib (Velcade) showcasing their therapeutic potential.[11][12]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its dual reactivity, combined with the stability and reliability of the pinacol boronate ester, provides a robust platform for creating complex molecular architectures. For researchers in drug discovery and materials science, mastering the use of this reagent opens a direct and efficient pathway to novel compounds with significant potential. The protocols and insights provided herein are designed to serve as a foundation for the successful application of this versatile building block in your research endeavors.

References

-

Request PDF. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

-

Lin, Y.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. MDPI. Retrieved January 4, 2026, from [Link]

-

Singleton, D. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Bergu, T.-G., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Singleton, D. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. PubMed. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. PubChem. Retrieved January 4, 2026, from [Link]

-

Khan, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Das, B. C., et al. (2011). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Lira, R., & Wolfe, J. P. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. PubMed. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boronic Esters: A Deep Dive into 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 6. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical bifunctional building block in modern organic chemistry. Esteemed for its utility in sequential cross-coupling reactions, this molecule serves as a linchpin in the assembly of complex architectures for pharmaceuticals and advanced materials. The synthesis is presented as a robust two-step process: a palladium/copper-catalyzed Sonogashira coupling followed by a mild silyl deprotection. This document elucidates the mechanistic underpinnings of each transformation, offers a detailed, step-by-step experimental procedure, and provides expert insights into process optimization, troubleshooting, and safety. The target audience includes researchers, medicinal chemists, and process development scientists who require a reliable and well-understood method for preparing this versatile reagent.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of drug discovery and materials science, efficiency in molecular construction is paramount. The ability to introduce distinct functionalities in a controlled, sequential manner is a cornerstone of complex molecule synthesis. This compound emerges as a reagent of significant strategic importance. It features two orthogonal reactive sites: a terminal alkyne and a boronic acid pinacol ester.

-

The terminal alkyne is primed for C-C bond formation via reactions like the Sonogashira coupling, click chemistry (CuAAC), and various cycloadditions.

-

The boronic acid pinacol ester is a stable, easily handled precursor for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures.

The presence of these two functionalities allows for a modular and convergent approach to synthesis. Boron-containing compounds, in particular, have seen a surge in interest within medicinal chemistry, culminating in FDA-approved drugs such as Bortezomib (Velcade®), Tavaborole, and Crisaborole.[1][2] This underscores the relevance and utility of developing robust synthetic routes to novel boronate building blocks.

The most common and reliable pathway to the title compound involves the Sonogashira coupling of an aryl halide bearing a pinacol boronate with a protected acetylene, followed by the removal of the protecting group. This guide will detail this field-proven approach.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed to mitigate common side reactions such as the self-coupling of terminal alkynes (Glaser coupling).

Stage 1: Sonogashira Coupling. A C(sp²)-C(sp) bond is formed between 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a silyl-protected acetylene, typically trimethylsilylacetylene (TMSA). The TMS group acts as a robust, easily-cleaved protecting group for the terminal alkyne.[3]

Stage 2: Silyl Deprotection. The trimethylsilyl group is selectively removed under mild basic or fluoride-mediated conditions to unveil the terminal alkyne, yielding the final product.

Stage 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] It operates via a synergistic dual catalytic cycle involving palladium and copper.

Reaction Mechanism

The reaction proceeds through two interconnected catalytic cycles:

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) species inserts into the aryl-iodine bond of the boronate ester, forming a Pd(II) complex.

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide ligand to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The desired coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

Copper Cycle:

-

Coordination & Deprotonation: The terminal alkyne (TMSA) coordinates to the Cu(I) salt. The amine base deprotonates the alkyne, forming a key copper(I) acetylide intermediate. This intermediate is then fed into the palladium cycle for transmetalation.

-

Caption: Figure 1: Sonogashira Catalytic Cycle

Detailed Experimental Protocol: Stage 1

Materials & Equipment:

-

Reagents: 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Hexane, Saturated aqueous NH₄Cl, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, argon/nitrogen line, syringes, rotary evaporator, column chromatography setup.

Procedure:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Addition: To the flask, add 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.2 M concentration relative to the aryl iodide) via syringe, followed by triethylamine (3.0 eq).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

-

Work-up:

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to complex with copper salts) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) as the eluent.

-

Characterization: The resulting product, 4,4,5,5-tetramethyl-2-(4-((trimethylsilyl)ethynyl)phenyl)-1,3,2-dioxaborolane, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding.

Stage 2: Silyl Group Deprotection

The removal of the trimethylsilyl group is a straightforward process that unmasks the terminal alkyne. The choice of reagent depends on the substrate's sensitivity to other functional groups. A mild base is often sufficient and cost-effective.

Deprotection Mechanism

A nucleophile (e.g., methoxide from K₂CO₃ in methanol, or a fluoride ion from TBAF) attacks the silicon atom, leading to the cleavage of the silicon-carbon bond. The resulting acetylide anion is then protonated by the solvent (e.g., methanol) or during aqueous work-up to yield the terminal alkyne.

Detailed Experimental Protocol: Stage 2

Materials & Equipment:

-

Reagents: 4,4,5,5-Tetramethyl-2-(4-((trimethylsilyl)ethynyl)phenyl)-1,3,2-dioxaborolane, Potassium carbonate (K₂CO₃), Methanol, Dichloromethane (DCM), Deionized water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, column chromatography setup.

Procedure:

-

Dissolution: Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of methanol and a co-solvent like THF or DCM (e.g., a 2:1 ratio) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up:

-

Remove the bulk of the organic solvents via rotary evaporation.

-

Partition the residue between water and dichloromethane.

-

Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography. It has been reported that silica gel pre-treated with boric acid can improve the recovery and purity of boronic acid pinacol esters.[5] A gradient of ethyl acetate in hexane is a suitable eluent system.

-

Final Product: The final product, this compound, is typically a white to off-white solid. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Optimization

The following table summarizes typical parameters for this synthesis. Yields are highly dependent on the purity of reagents and the rigorous exclusion of oxygen.

| Parameter | Stage 1: Sonogashira Coupling | Stage 2: Deprotection |

| Key Reagents | Aryl Iodide, TMSA, Pd(PPh₃)₂Cl₂, CuI | Silyl-protected intermediate, K₂CO₃ |

| Stoichiometry | Aryl Iodide (1), TMSA (1.2), Base (3) | Intermediate (1), Base (2-3) |

| Catalyst Loading | Pd: 1-3 mol%, Cu: 2-5 mol% | N/A |

| Solvent | THF, DMF, or Toluene | Methanol/DCM or Methanol/THF |

| Temperature | Room Temperature to 50 °C | Room Temperature |

| Reaction Time | 12 - 24 hours | 1 - 3 hours |

| Typical Yield | 75 - 90% | 85 - 95% |

Safety, Handling, and Troubleshooting

Hazard Identification and Safe Handling

-

This compound: May be harmful if swallowed and can cause skin and eye irritation.[6]

-

Organometallic Catalysts: Palladium and copper compounds are toxic. Handle with care, avoiding inhalation and skin contact.

-

Solvents: Anhydrous THF can form explosive peroxides. Always use from a freshly opened bottle or after proper purification. All organic solvents should be handled in a well-ventilated fume hood.

-

Bases: Triethylamine and DIPEA are corrosive and flammable.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.[7] All reactions, especially those involving catalysts and anhydrous solvents, should be performed under an inert atmosphere.[8]

Experimental Workflow and Troubleshooting

Caption: Figure 2: Troubleshooting Flowchart

Conclusion

The two-step synthesis of this compound presented herein is a reliable and scalable method for accessing this invaluable chemical building block. By understanding the underlying mechanisms of the Sonogashira coupling and silyl deprotection, and by adhering to meticulous experimental technique, researchers can confidently produce this reagent in high yield and purity. Its strategic application will continue to accelerate innovation in the synthesis of novel therapeutics and functional organic materials.

References

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

-

2-[2-(4-chlorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Structure, Synthesis, Properties. Organoboron compounds. [Link]

-

Boronic acid pinacol ester deprotection : r/chemistry. Reddit. [Link]

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. National Center for Biotechnology Information. [Link]

-

Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF. ResearchGate. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

-

Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-3HT) monomers and bromo (4-Diethoxyphosphoryl-benzo[c][5][6][9]thiadiazole) (tri-tert-butylphosphine) palladium(II) (Phos-BT-Pd) initiators. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]

-

The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. Hopax. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

-

via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Boron Chemistry for Medical Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. [Link]

-

Boron in drug design: Recent advances in the development of new therapeutic agents. PubMed. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, often referred to as 4-ethynylphenylboronic acid pinacol ester, is a pivotal bifunctional reagent in modern organic synthesis. Its utility lies in its dual reactivity: the boronic ester enables participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, while the terminal alkyne provides a handle for Sonogashira couplings, click chemistry, and other alkyne-based transformations. Given its role as a critical building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the primary analytical tool for confirming the identity and assessing the purity of this compound.

This guide provides an in-depth analysis of the . We will dissect the spectrum into its constituent signals, explain the underlying physical organic principles governing the observed chemical shifts and coupling patterns, and provide a robust, field-proven protocol for data acquisition.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. There are four distinct sets of protons, labeled Ha , Hb , Hc , and Hd in the diagram below.

Caption: Labeled proton environments in the target molecule.

-

Ha : Two aromatic protons ortho to the ethynyl group.

-

Hb : Two aromatic protons ortho to the boronic ester group.

-

Hc : The single terminal alkynyl proton.

-

Hd : Twelve equivalent methyl protons of the pinacol protecting group.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[1][2]

The Aromatic Region (δ ≈ 7.0 - 8.0 ppm)

The para-substituted benzene ring gives rise to a characteristic AA'BB' spin system, which often simplifies to appear as two distinct doublets, especially at higher field strengths.[3] The chemical shifts are dictated by the electronic nature of the substituents.

-

Hb Protons (ortho to -B(pin)) : The boronic ester group is electron-withdrawing, which deshields the adjacent protons. This deshielding effect causes the signal for these protons to appear further downfield. Research on pinacol arylboronates indicates that the B(pin) group shifts ortho protons downfield by approximately +0.4 to +0.5 ppm relative to benzene (δ 7.3 ppm).[4][5]

-

Ha Protons (ortho to -C≡CH) : The ethynyl group has a more complex electronic effect but is generally considered less electron-withdrawing than the boronic ester. Consequently, the Ha protons are less deshielded than the Hb protons and will appear further upfield.

-

Predicted Chemical Shift (δ) : ~7.40 - 7.55 ppm.

-

Integration : 2H.

-

Multiplicity : Doublet, from coupling to the Hb protons.

-

Coupling Constant (3Jba) : ~8-9 Hz. A key principle of NMR is that the coupling constant between two protons is reciprocal (Jab = Jba).[7] This reciprocity is a powerful tool for confirming signal assignments.

-

The Alkynyl Region (δ ≈ 2.5 - 3.5 ppm)

-

Hc Proton (-C≡C-H) : The chemical shift of a terminal alkyne proton is a classic example of magnetic anisotropy.[8] The cylindrical electron cloud of the triple bond generates a local magnetic field. When the alkyne is aligned with the external magnetic field (B₀), this induced field opposes B₀ in the region of the proton, causing a shielding effect. This is why, counterintuitively, the sp-hybridized proton of an alkyne appears upfield (more shielded) compared to sp²-hybridized vinylic or aromatic protons.[8][9]

-

Predicted Chemical Shift (δ) : ~3.0 - 3.2 ppm. The exact position can be influenced by the aromatic ring, but it generally falls within the 2.5 to 3.5 ppm range.[10][11]

-

Integration : 1H.

-

Multiplicity : Singlet. The closest protons (Ha) are five bonds away (a 5J coupling), which is typically too small to be resolved in a standard 1H NMR spectrum.[6]

-

The Aliphatic Region (δ ≈ 1.0 - 1.5 ppm)

-

Hd Protons (-C(CH₃)₂) : The pinacol group contains four methyl groups. Due to rapid C-C bond rotation, all twelve protons are chemically and magnetically equivalent.

-

Predicted Chemical Shift (δ) : ~1.35 ppm. This is a highly characteristic and reliable signal for the pinacol boronic ester moiety.[12][13][14]

-

Integration : 12H.

-

Multiplicity : Sharp singlet. There are no adjacent protons to couple with. The large integration value (12H) relative to the other signals is a key identifying feature.[15]

-

Summary of Predicted Spectral Data

| Proton Label | Integration | Multiplicity | Coupling Constant (J) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Hb | 2H | Doublet (d) | ~8-9 Hz | ~7.70 - 7.85 | Deshielded by electron-withdrawing -B(pin) group; ortho-coupling to Ha. |

| Ha | 2H | Doublet (d) | ~8-9 Hz | ~7.40 - 7.55 | Less deshielded than Hb; ortho-coupling to Hb. |

| Hc | 1H | Singlet (s) | N/A | ~3.0 - 3.2 | Shielded by magnetic anisotropy of the C≡C triple bond. |

| Hd | 12H | Singlet (s) | N/A | ~1.35 | Equivalent methyl protons of the pinacol group. |

Experimental Protocol for 1H NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

-

Mass Determination : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with the signals of interest.

-

Internal Standard : Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Causality: TMS is chosen because it is chemically inert, volatile (for easy removal), and its 12 equivalent protons give a single, sharp signal upfield of most organic proton signals.

-

Dissolution : Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a well-resolved spectrum.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps performed at the NMR spectrometer (e.g., a 400 MHz instrument).

Caption: Standard workflow for NMR spectral acquisition and analysis.

-

Locking : The spectrometer locks onto the deuterium signal of the CDCl₃. Causality: This compensates for any drift in the magnetic field strength (B₀) during the experiment, ensuring stable and accurate chemical shifts.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. Causality: A homogeneous field is essential for achieving sharp, well-resolved peaks and accurate coupling constant measurements. Poor shimming results in broad, distorted peaks.

-

Acquisition Parameters :

-

Number of Scans (ns) : Set to 8 or 16. This is usually sufficient for a moderately concentrated sample.

-

Relaxation Delay (d1) : Set to 1-2 seconds. This delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

-

Pulse Angle : A standard 90° pulse is typically used.

-

-

Acquire FID : Start the acquisition to obtain the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform (FT) : The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline at the base of each peak.

-

Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

-

Calibration : Set the peak for TMS to exactly 0.00 ppm. All other chemical shifts will be referenced to this point.

-

Integration : Integrate the area under each signal. Calibrate the integration by setting one of the known signals (e.g., the singlet for Hc) to its expected proton count (1H). The software will then calculate the relative ratios for the other signals.[15]

Conclusion

The is highly characteristic and provides a wealth of structural information. By understanding the electronic and anisotropic effects at play, one can confidently assign each of the four distinct signals. The two doublets in the aromatic region, the shielded alkyne singlet, and the prominent 12H singlet of the pinacol group create a unique spectral fingerprint. Adherence to a rigorous experimental and processing workflow ensures the acquisition of high-fidelity data, which is essential for researchers and drug development professionals who rely on this versatile building block for the synthesis of complex molecular architectures.

References

-

Brainly. (2024). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a 1H NMR spectrum? Available at: [Link]

-

Fiveable. Para-Substituted Benzene Definition. Available at: [Link]

-

OpenOChem Learn. Alkynes. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a publication. Available at: [Link]

-

University of Colorado Boulder, Organic Chemistry. Chemical Shifts: Proton. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Available at: [Link]

-

South Dakota State University Chemistry. 11B NMR Chemical Shifts. Available at: [Link]

-

Moodle, Athabasca University. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Neuman, R. C. Chapter 8: Alkenes and Alkynes. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

OpenOChem Learn. Interpreting HNMR. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

-

MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

-

Qiu, D., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

YouTube, Chemistry with Caroline. (2021). How to Interpret Integration in the 1H NMR. Available at: [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Shifts: Proton [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Solubility of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents: Principles, Prediction, and Experimental Determination

An In-depth Technical Guide

Topic: Solubility of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its behavior in various solvents is paramount for reaction optimization, purification, and formulation.[1] This document synthesizes theoretical principles with practical, field-proven methodologies to provide researchers with a robust framework for predicting and determining its solubility.

Molecular Structure and Physicochemical Properties

This compound (C₁₄H₁₇BO₂) is an arylboronic acid pinacol ester.[2] Its structure is characterized by three key regions that collectively dictate its interaction with solvents:

-

The Aryl System: The phenyl ring and the conjugated ethynyl group form a relatively large, nonpolar, and planar region. This part of the molecule is prone to van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar and aromatic solvents.

-

The Dioxaborolane Ring: The pinacol ester portion, with its oxygen atoms, introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance. This functional group enhances the stability of the boronic acid moiety and generally improves solubility in a wider range of solvents compared to the parent boronic acid.[3][4][5]

-

Overall Polarity: The molecule possesses a hybrid character. While the hydrocarbon backbone is nonpolar, the boronate ester group provides a localized region of polarity. This duality suggests that the highest solubility will be achieved in solvents that can effectively solvate both the nonpolar and polar segments of the molecule.

Theoretical Principles and Solubility Prediction

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] For this compound, this principle allows for a systematic prediction of its solubility profile across different classes of organic solvents.

The following diagram illustrates the logical framework for selecting an appropriate solvent based on molecular characteristics.

Caption: Logical framework for predicting solvent compatibility.

Based on this analysis and supported by studies on analogous compounds like phenylboronic acid pinacol ester, a qualitative solubility profile can be predicted.[3][4][7] The esterification with pinacol is known to significantly increase solubility compared to the parent acid, particularly in less polar solvents.[3]

Table 1: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents effectively solvate both the polar dioxaborolane ring and the nonpolar aryl system. Studies on similar pinacol esters show the highest solubility in chloroform and acetone.[3][4] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents allows for favorable π-π interactions with the ethynylphenyl group. |

| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can engage in dipole-dipole interactions, but their overall polarity is lower than ketones or chlorinated solvents. Phenylboronic acid pinacol ester shows good solubility in ethers.[3] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While capable of hydrogen bonding, these solvents may not solvate the large nonpolar moiety as effectively. There is also a risk of transesterification or hydrolysis. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane, Methylcyclohexane | Very Low | These solvents lack the polarity and aromaticity to effectively solvate the molecule. Hydrocarbons are often used to precipitate boronic acids and their esters for purification.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[8] The subsequent concentration analysis can be performed efficiently using UV-Visible spectroscopy, as the ethynylphenyl chromophore allows for sensitive detection.[9][10]

Sources

- 1. 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 2. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

Stability of 4-ethynylphenylboronic acid pinacol ester under air

Stability of 4-Ethynylphenylboronic Acid Pinacol Ester Under Air: A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

4-Ethynylphenylboronic acid pinacol ester is a cornerstone reagent in contemporary organic synthesis, prized for its role in constructing the complex molecular frameworks of pharmaceuticals and advanced materials. The compound's bifunctional nature, possessing both a boronic ester and a terminal alkyne, however, raises critical questions regarding its stability under ambient atmospheric conditions. This guide delivers an in-depth analysis of the stability of 4-ethynylphenylboronic acid pinacol ester, detailing its primary degradation pathways. It also provides field-tested protocols for handling and storage and presents analytical methods for integrity assessment. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of their synthetic work.

Introduction: The Duality of Reactivity and Instability

4-Ethynylphenylboronic acid pinacol ester stands out as a molecule with significant bifunctional utility. Its boronic acid pinacol ester group is a reliable component in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Concurrently, the terminal ethynyl group provides a versatile point for a range of chemical transformations, including Sonogashira coupling and "click chemistry." This dual reactivity makes it an exceptionally valuable building block in medicinal chemistry and materials science for creating conjugated systems and complex organic molecules.

However, the very characteristics that make this compound synthetically desirable also render it susceptible to instability. Boronic acids and their esters are known to be prone to several degradation pathways, and terminal alkynes can undergo oxidative reactions. A thorough understanding of these competing factors is crucial for its effective use. This guide will explore the key stability issues and outline practical strategies to mitigate them.

Mechanistic Insights into Degradation Pathways

The stability of 4-ethynylphenylboronic acid pinacol ester in the presence of air—specifically oxygen and moisture—is mainly compromised by two processes: protodeboronation and oxidative degradation of the alkyne.

Protodeboronation: The Role of Moisture

Protodeboronation is a recognized degradation pathway for boronic acids and their esters, involving the cleavage of the C-B bond and its replacement with a C-H bond.[1] This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions.[1][2]

Mechanism: The presence of water can lead to the hydrolysis of the pinacol ester, forming the corresponding boronic acid.[3][4][5] This boronic acid can then undergo protodeboronation to yield phenylacetylene. It is a common misconception that esterification always enhances stability against protodeboronation compared to the boronic acid form.[6][7][8]

Caption: Proposed pathway for moisture-induced protodeboronation.

This degradation is significant because it reduces the concentration of the active boronic ester, which can lead to diminished yields in subsequent coupling reactions and introduce impurities that complicate purification.

Oxidative Degradation of the Ethynyl Group

The terminal alkyne is vulnerable to oxidative degradation, especially when exposed to oxygen, light, and trace metals. A common degradation route is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene dimer.

Mechanism: While this reaction is often catalyzed by copper salts, it can also be promoted by other transition metals and prolonged exposure to air and light. Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.[9][10]

Caption: Oxidative homocoupling of the terminal alkyne.

This dimerization not only consumes the starting material but also introduces a significant impurity that can be challenging to remove and may interfere with subsequent reactions.

Recommended Storage and Handling Protocols

To counteract the degradation pathways described, it is essential to follow strict storage and handling protocols. These measures are intended to create a self-validating system that preserves the reagent's integrity from storage through to its use in a reaction.

Table 1: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C[11] | Slows the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light | Amber vial or protection from light | Minimizes light-induced degradation, particularly of the alkyne moiety. |

| Purity of Solvents | Anhydrous and deoxygenated | Prevents the introduction of water and oxygen during dissolution and reaction setup. |

| Handling | Inert atmosphere glovebox or Schlenk techniques | Ensures minimal exposure to air and moisture during weighing and transfer. |

| Spatula/Tools | Clean and dry, preferably non-metallic | Avoids contamination with trace metals that can catalyze degradation. |

Experimental Workflow: Assessing Reagent Stability

Regularly assessing the purity of 4-ethynylphenylboronic acid pinacol ester is vital, particularly for batches in long-term storage or before use in sensitive applications. The following experimental workflow provides a reliable method for quality control.

Analytical Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Offers a quantitative purity assessment. The presence of phenylacetylene (from protodeboronation) can be identified by its distinctive signals. The formation of the diacetylene dimer can also be detected.

-

¹¹B NMR: A highly sensitive technique for observing the boronic ester. A sharp singlet around +31 ppm (relative to BF₃·OEt₂) indicates the intact pinacol ester. The appearance of other boron signals could suggest hydrolysis or other degradation products.

-

¹³C NMR: Useful for confirming the presence of the alkyne carbons (typically around 80-90 ppm) and the carbon attached to the boron.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS):

-

These techniques are excellent for detecting low-level impurities. GC-MS is particularly effective for identifying the volatile byproduct phenylacetylene. LC-MS can be used to monitor the presence of the starting material, the corresponding boronic acid, and the dimerized product. The analysis of boronic esters can be challenging due to their labile nature, which can lead to hydrolysis during sample preparation and analysis.[5]

Step-by-Step Protocol for Purity Assessment by ¹H NMR

-

Sample Preparation:

-

Under an inert atmosphere, accurately weigh approximately 5-10 mg of the 4-ethynylphenylboronic acid pinacol ester.

-

Dissolve the sample in a deuterated solvent known to be free of water and acidic impurities (e.g., CDCl₃ or Acetone-d₆, freshly filtered through a plug of neutral alumina).

-

For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure proper phasing and baseline correction of the spectrum.

-

-

Data Analysis:

-

Integrate the characteristic aromatic protons of the 4-ethynylphenyl group and the methyl protons of the pinacol group. The ratio should be consistent with the molecular structure (typically a 4H multiplet for the aromatic region and a 12H singlet for the pinacol).

-

Carefully inspect the baseline for impurity peaks. Compare the spectrum to a reference spectrum of a pure sample if available.

-

If an internal standard was used, calculate the absolute purity of the reagent.

-

Caption: Workflow for assessing purity via ¹H NMR.

Conclusion: Best Practices for Ensuring Experimental Success

The synthetic value of 4-ethynylphenylboronic acid pinacol ester is clear, but its effective use depends on a comprehensive understanding of its stability. While the compound can be handled in air for short periods, such as for routine weighing, its long-term stability requires the strict exclusion of atmospheric moisture and oxygen.

Key Takeaways:

-

Prioritize an Inert Atmosphere: Whenever feasible, handle and store the reagent under an inert atmosphere like argon or nitrogen.

-

Cold and Dark Storage: Store at low temperatures, with -20°C being optimal, and protect from light.[11]

-

Regular Quality Control: Periodically verify the purity of the reagent, especially for older batches or those that might have been exposed to air. ¹H NMR is a potent and accessible tool for this purpose.

-

Mindful Reaction Setup: Use anhydrous and deoxygenated solvents and reagents in subsequent reactions to prevent introducing sources of degradation.

By following these guidelines, researchers and drug development professionals can maintain the integrity of their 4-ethynylphenylboronic acid pinacol ester, which will lead to more dependable, reproducible, and successful synthetic results.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]

Mechanism of Suzuki coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to the Suzuki Coupling Mechanism: The Case of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Executive Summary

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide offers a comprehensive examination of the Suzuki coupling's catalytic mechanism, tailored for researchers, scientists, and professionals in drug development. We move beyond a general overview to focus on the specific mechanistic nuances and practical considerations when employing this compound, a stable yet reactive pinacol boronate ester. This document dissects the catalytic cycle, elucidates the critical roles of the catalyst, ligand, base, and solvent, and provides field-proven insights into optimizing reactions with this versatile building block.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has revolutionized the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's prominence stems from its mild conditions, the commercial availability of diverse organoboron reagents, and the low toxicity of its boron-containing byproducts.[5]

The general transformation involves the cross-coupling of an organoboron compound with an organohalide (or pseudohalide, like a triflate) using a palladium catalyst and a base.[4][6] While boronic acids are traditional substrates, their boronate ester derivatives, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[7]

This guide focuses on This compound [8]. This specific reagent is of significant interest as it introduces an ethynylphenyl moiety, a valuable functional group in materials science and medicinal chemistry for further modification via "click" chemistry or Sonogashira coupling. Understanding its behavior within the Suzuki catalytic cycle is paramount for its effective utilization.

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Suzuki reaction is a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11]

Oxidative Addition

The cycle begins with the active Pd(0) catalyst, typically coordinated to two ligands (L). This species reacts with the organohalide (R¹-X), inserting the palladium atom into the carbon-halogen bond.[9] This step oxidizes the catalyst from Pd(0) to a square planar Pd(II) complex. Oxidative addition is often the rate-determining step of the entire cycle.[4][10]

The reactivity of the organohalide is a critical factor, with the rate of oxidative addition following the trend of bond strength: I > OTf > Br >> Cl .[4][12] While aryl chlorides are economically attractive, their stronger C-Cl bond necessitates the use of highly active catalysts, often employing electron-rich and bulky ligands to facilitate this step.[13]

Transmetalation

Transmetalation is the pivotal step where the organic moiety from the boron reagent (R²) is transferred to the palladium(II) center, displacing the halide.[4] This process is complex and its exact mechanism remains a subject of investigation.[4] Crucially, organoboron compounds are generally unreactive toward transmetalation in the absence of a base.[4] The base's role is to activate the boron reagent, a topic explored in detail in Section 3.3.

When using a pinacol boronate ester like this compound, the mechanism of transmetalation is particularly debated. It may proceed via direct reaction with a palladium-hydroxo complex or after hydrolysis of the ester to the corresponding boronic acid.[14][15]

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple, forming the new C-C bond of the product (R¹-R²).[4] This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle. For reductive elimination to occur, the organic ligands must be positioned cis to one another on the square planar complex.[9][10] The initially formed trans-complex from oxidative addition rapidly isomerizes to the required cis-isomer.[4][16] Bulky ligands often accelerate this step by promoting the formation of the product to relieve steric strain.[4][10]

Key Reaction Components and Their Mechanistic Influence

The success of a Suzuki coupling hinges on the interplay of four key components. The choices made for each directly influence reaction efficiency, scope, and the suppression of side reactions.

The Palladium Catalyst & Ligands

The combination of a palladium source and a supporting ligand constitutes the catalytic system.

-

Palladium Precursors: Common sources include Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, or Pd(II) salts such as Pd(OAc)₂ and PdCl₂.[12] Pd(II) sources must be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[17]

-

Ligands: Ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity.[4]

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but modern Suzuki couplings often benefit from more sophisticated phosphines.[10] Electron-rich and sterically bulky ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃), are highly effective.[10][18][19] The high electron density facilitates oxidative addition, while the steric bulk promotes reductive elimination.[4][10]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are often more electron-rich and sometimes bulkier than phosphines, making them excellent ligands for coupling challenging substrates like aryl chlorides.[4][18]

-

| Ligand Type | Key Characteristics | Impact on Catalytic Cycle |

| Triphenylphosphine (PPh₃) | Moderately electron-donating, classic ligand. | General purpose, may require higher temperatures. |

| Buchwald Ligands (e.g., SPhos) | Electron-rich, sterically bulky biarylphosphines. | Highly active, facilitates oxidative addition and reductive elimination, good for challenging substrates.[10][13] |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form robust Pd-complexes. | Excellent for unreactive substrates like aryl chlorides due to high stability and electron-donating ability.[4][18] |

The Base: The "On Switch" for Transmetalation

The base is indispensable for the transmetalation step.[1] Its primary function is to activate the organoboron species, increasing its nucleophilicity to facilitate the transfer of the organic group to palladium.[1] Two main mechanistic pathways are proposed for this activation.[14][20][21]

-

The Boronate Pathway (Path A): The base (e.g., OH⁻) attacks the Lewis acidic boron atom of the boronic acid/ester, forming a more nucleophilic tetracoordinate "ate" complex, [R²-B(OR)₂(OH)]⁻. This anionic species then reacts with the R¹-Pd(II)-X complex.[20]

-

The Oxo-Palladium Pathway (Path B): The base first reacts with the R¹-Pd(II)-X complex, displacing the halide to form a more reactive R¹-Pd(II)-OH intermediate. This palladium-hydroxo species then undergoes transmetalation with the neutral boronic acid or ester.[14][20]

Recent studies suggest that for many systems, particularly with weaker bases and in the presence of water, the Oxo-Palladium Pathway (Path B) is kinetically favored.[14]

Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly affect yield, with stronger bases not always being better, as they can promote side reactions. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.[1]

The Solvent: More Than Just a Medium

The solvent solubilizes the reactants and catalyst, but its role is more profound, influencing reaction rates and even selectivity.[17][22] A variety of solvents are used, often with added water.[9]

-

Common Solvents: Ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF) are frequently employed.[6][9]

-

The Role of Water: The addition of water to the organic solvent is common. It helps dissolve inorganic bases and can facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[9]

-

Polarity Effects: Solvent polarity can influence the rate of oxidative addition. Polar solvents may stabilize the charged intermediates and transition states involved in the catalytic cycle, sometimes altering the chemoselectivity of a reaction.[22][23][24]

Specifics of this compound

The Pinacol Ester Advantage and Challenge

Pinacol boronate esters are significantly more stable towards protodeboronation (hydrolysis of the C-B bond) than their corresponding boronic acids, which is a major advantage for purification and storage.[7] However, this stability can translate to lower reactivity in the transmetalation step.

The transmetalation of pinacol esters is slower than that of boronic acids or other boronate esters (e.g., neopentyl glycol esters).[14][25] This is attributed to the steric bulk of the pinacol group hindering the approach to the boron or palladium center.[7] To achieve efficient coupling, reaction conditions must be optimized. This often involves:

-

Using a water-cosolvent system to promote partial hydrolysis to the more active boronic acid.[15]

-

Employing highly active catalyst systems (e.g., with Buchwald ligands).

-

Using strong activating bases like K₃PO₄ or Cs₂CO₃.

Considerations for the Ethynyl Moiety

The presence of a terminal alkyne C-H bond in the molecule introduces a potential competing reaction pathway: the Sonogashira coupling. If the reaction mixture contains any trace of copper co-catalyst (a common impurity or additive) and the conditions are suitable, the ethynyl group could potentially couple with the organohalide. However, in a standard, copper-free Suzuki protocol, this is generally not a major concern. The primary focus remains on potential interactions with the palladium catalyst, though the C(sp)-H bond is typically less reactive towards oxidative addition than the C(sp²)-X bond of the coupling partner.

A Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Objective: To synthesize 4-ethynyl-1,1'-biphenyl from 1-bromo-4-phenylbenzene and the title boronate ester.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Toluene (solvent)

-

Water (solvent, degassed)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition (Solids): To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). Causality: Adding all solids together under the inert atmosphere prevents degradation of the catalyst and ligand by oxygen.

-

Atmosphere Exchange: Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. Causality: Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical to prevent oxidation of the Pd(0) active catalyst.

-

Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with water and brine. Causality: This removes the inorganic base and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion

The Suzuki-Miyaura coupling is a formidable tool in synthetic chemistry, and the use of stable precursors like this compound extends its utility. A deep understanding of the catalytic cycle—from the ligand-accelerated oxidative addition to the base-activated transmetalation and final reductive elimination—is crucial for success. For pinacol esters, the key is to employ conditions that overcome their inherent stability, typically through highly active catalytic systems and appropriate base/solvent combinations that facilitate the critical transmetalation step. By applying the mechanistic principles and practical protocols outlined in this guide, researchers can confidently and efficiently leverage this powerful reaction to construct complex molecular architectures.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Oldenhuis, N. J., et al. (2019). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

-

Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

-